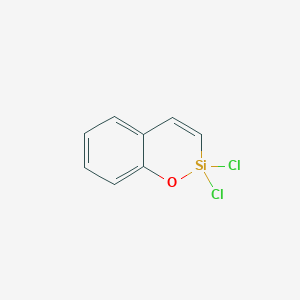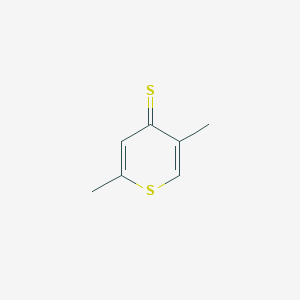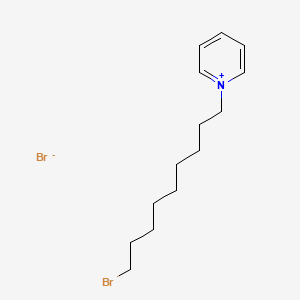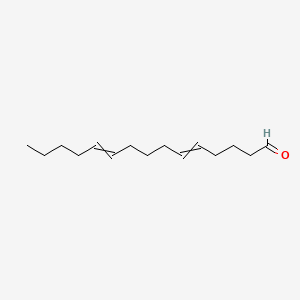
2H-1,2-Benzoxasilin, 2,2-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2-Benzoxasilin, 2,2-dichloro- is a chemical compound with the molecular formula C8H6Cl2OSi It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoxasilin, 2,2-dichloro- typically involves the reaction of 2-aminophenol with silicon tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzoxasilin compound.
Industrial Production Methods
Industrial production of 2H-1,2-Benzoxasilin, 2,2-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,2-Benzoxasilin, 2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silanol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of silicon oxides.
Reduction: Formation of silanol derivatives.
Substitution: Formation of substituted benzoxasilin compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2H-1,2-Benzoxasilin, 2,2-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2H-1,2-Benzoxasilin, 2,2-dichloro- involves its interaction with molecular targets through its reactive silicon and chlorine atoms. The compound can form covalent bonds with biological molecules, leading to alterations in their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: Shares a similar benzene-fused heterocyclic structure but lacks silicon atoms.
Benzothiazole: Contains sulfur instead of silicon and exhibits different chemical properties.
Siloxanes: Organosilicon compounds with silicon-oxygen bonds, differing in their structural framework.
Eigenschaften
CAS-Nummer |
64749-19-5 |
|---|---|
Molekularformel |
C8H6Cl2OSi |
Molekulargewicht |
217.12 g/mol |
IUPAC-Name |
2,2-dichloro-1,2-benzoxasiline |
InChI |
InChI=1S/C8H6Cl2OSi/c9-12(10)6-5-7-3-1-2-4-8(7)11-12/h1-6H |
InChI-Schlüssel |
CXIIYBIHQAPKCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C[Si](O2)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)



![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)


![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)

![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)



